molecular formula C₃₄H₂₈O₉ B1140261 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose CAS No. 140223-15-0

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose

Cat. No. B1140261
CAS RN: 140223-15-0
M. Wt: 580.58
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose (TOBF) is a synthetic analog of the naturally occurring carbohydrate L-fucose. It is a monosaccharide with a molecular formula of C14H14O7 and a molecular weight of 302.26 g/mol. TOBF is a versatile molecule that has many potential applications in research and development. It has been studied extensively, and its synthesis and mechanism of action have been well-documented.

Scientific Research Applications

1. Preparation of L-Iduronic Acid and α-L-Iduronidation Methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate, which can be prepared from 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose, is a good glycosyl donor for the L-iduronidation when bis(trifluoromethanesulfonic)imide is employed as the activator . The reaction afforded the α-isomer as the major product, the configuration of which is the same as that of the L-iduronic acid unit in heparin and heparan sulfate .

Synthesis of Mannuronic Acid

1,2,3,4-Tetra-O-acetyl-β-d-mannuronic acid can be synthesized in three steps from commercial d-mannose . This compound is a key intermediate in the synthesis of sugar nucleotide mimetics, which are used to investigate the biosynthetic mechanisms underpinning alginate biosynthesis in mucoid P. aeruginosa .

Intermediate in Voglibose/Dapagliflozin Synthesis

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose can be used as an intermediate in the synthesis of Voglibose and Dapagliflozin . These are important drugs used in the treatment of diabetes.

Glycosyl Donor in Carbohydrate Chemistry

Protected carbohydrate hemiacetals, which can be derived from 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose, may be converted into glycosyl donors or used as donors directly . They may also be used as substrates for nucleophilic addition reactions .

Preparation of Benzyl-d-mannose

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose can be used in the preparation of 2,3,4,6-tetra-O-benzyl-α-d-glucopyranose . This compound is a key intermediate in the synthesis of various complex carbohydrates.

properties

IUPAC Name

[(2S,3R,4R,5S)-4,5,6-tribenzoyloxy-2-methyloxan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28O9/c1-22-27(40-30(35)23-14-6-2-7-15-23)28(41-31(36)24-16-8-3-9-17-24)29(42-32(37)25-18-10-4-11-19-25)34(39-22)43-33(38)26-20-12-5-13-21-26/h2-22,27-29,34H,1H3/t22-,27+,28+,29-,34?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJCRSFLYYQNAK-IMLHYIKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose

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